Aranorosinol B
Description
^1H NMR Proton Environment Mapping
The ^1H NMR spectrum (600 MHz, CDCl₃:C₆D₆ = 3:1) revealed characteristic signals for the polyketide moiety and oxolane rings. Key proton environments include:
^13C NMR Carbon Skeleton Reconstruction
The ^13C NMR spectrum (150 MHz, CDCl₃:C₆D₆ = 3:1) confirmed 26 distinct carbons, including:
- δ 172.4 ppm (C=O) : Amide carbonyl.
- δ 132.1 and 128.7 ppm (C-2, C-3) : Olefinic carbons of the conjugated diene.
- δ 105.3 ppm (C-1') : Spiro carbon linking the tricyclic core and oxolane ring.
Table 2: Key ^13C NMR assignments
| Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| C-1 | 172.4 | Carbonyl |
| C-2 | 132.1 | CH (olefinic) |
| C-8 | 72.8 | CH (oxygenated) |
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF) analysis yielded a molecular ion peak at m/z 477.2727 [M+H]⁺, consistent with the molecular formula C₂₆H₃₉NO₇ (calculated 477.2726). Fragmentation patterns included:
- m/z 349.1802: Loss of the oxolane ring (C₅H₈O₂).
- m/z 231.1124: Cleavage of the amide bond (C₁₃H₂₁NO₃).
Comparative Structural Analysis with Aranorosin and Related Congeners
This compound differs from its congener aranorosin (C₂₃H₃₃NO₆) by the presence of an additional hydroxyl group at C-6' and a methylated oxolane ring. Key comparisons include:
- Stereochemistry : The C8 configuration in this compound (S) contrasts with Aranorosin’s original R assignment, as revised via synthetic studies.
- Side-chain modifications : this compound’s polyketide chain lacks the epoxide moiety present in aranochlor derivatives.
Table 3: Structural comparison with related compounds
| Feature | This compound | Aranorosin |
|---|---|---|
| Molecular formula | C₂₆H₃₉NO₇ | C₂₃H₃₃NO₆ |
| C8 configuration | S | R |
| Oxolane substituents | 2-hydroxyl, methyl | 2-keto |
Properties
Molecular Formula |
C26H39NO7 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2E,4E)-N-[2',6-dihydroxy-6-(2-oxopropyl)spiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C26H39NO7/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(29)27-18-14-26(34-24(18)30)22-20(32-22)25(31,13-17(4)28)21-23(26)33-21/h10-12,15,18,20-24,30-31H,5-9,13-14H2,1-4H3,(H,27,29)/b11-10+,16-12+ |
InChI Key |
YFJWRMZGLWVCSQ-NJLIKGMNSA-N |
Isomeric SMILES |
CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1CC2(C3C(O3)C(C4C2O4)(CC(=O)C)O)OC1O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(C4C2O4)(CC(=O)C)O)OC1O |
Synonyms |
aranorosinol B |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Aranorosinol B features a distinctive l-oxaspiro[4.5]decane ring system, which contributes to its biological activity. The total synthesis of this compound has been achieved using a strategy that allows for the efficient production of related compounds, showcasing its structural and stereochemical characteristics. The synthesis involves key steps such as bisoxirane-directed 1,2-addition to establish specific stereocenters .
1. Antimicrobial Properties
This compound exhibits potent antibacterial activity, specifically targeting the autophosphorylation of YycG, an essential histidine kinase involved in bacterial stress response pathways. This makes it a candidate for addressing antibiotic resistance in pathogenic bacteria . The compound has been shown to inhibit a variety of bacteria and fungi in vitro, highlighting its potential as an antimicrobial agent.
2. Anticancer Activity
Research indicates that this compound possesses significant cytotoxic effects against cancer cell lines, particularly triple-negative breast cancer cells. In comparative studies, it demonstrated an effective concentration (EC50) of 1.6 μM against these cells, making it a strong candidate for further investigation as an anticancer therapeutic . The compound's mechanism may involve interference with specific cellular pathways crucial for cancer cell survival and proliferation.
Case Study 1: Antibacterial Activity Against YycG
In a study focusing on the inhibition of YycG autophosphorylation, this compound was isolated from a screening of microbial extracts. The results showed that this compound effectively inhibited this kinase at micromolar concentrations, suggesting its utility in developing new antibiotics targeting bacterial signaling pathways .
Case Study 2: Cytotoxicity in Cancer Research
A comprehensive investigation into the cytotoxic effects of this compound on various cancer cell lines revealed its potential as a therapeutic agent. Notably, it exhibited selective toxicity towards triple-negative breast cancer cells, which are often resistant to conventional therapies. This study underscores the importance of exploring natural products like this compound in the search for novel anticancer drugs .
Preparation Methods
Strain Selection and Fermentation Conditions
Aranorosinol B is naturally produced by the filamentous fungus Pseudoarachniotus roseus (Culture No. Y-30,499) under controlled fermentation conditions. The process involves aerobic cultivation in a nutrient-rich medium containing carbon sources (e.g., starch, glucose), nitrogen sources (e.g., soybean meal, peptone), and inorganic salts. Optimal production occurs at 26°C with agitation (100 rpm) and aeration (60 L/min) over 72 hours.
Table 1: Key Fermentation Parameters
| Component | Optimal Concentration/Type |
|---|---|
| Carbon Source | Starch |
| Nitrogen Source | Soybean Meal |
| Temperature | 26°C ± 1°C |
| Fermentation Duration | 72 hours |
| Aeration Rate | 60 L/min |
Extraction and Primary Purification
Post-fermentation, this compound is recovered through a multi-step process:
Chromatographic Purification
The crude extract undergoes silica gel chromatography using gradient elution:
-
First Purification : Chloroform-methanol (90:10 → 85:15) separates this compound from co-metabolites.
-
Final Isolation : Petroleum ether-ethyl acetate (1:3) yields pure this compound (240 mg from 24.5 kg mycelium).
Total Synthesis and Structural Reassignment
Retrosynthetic Strategy
A 2020 breakthrough enabled the first total synthesis of this compound in 9–11 steps from a common bisoxirane intermediate. The strategy features:
-
Bisoxirane-Directed 1,2-Addition : Establishes the C8 S-configuration with >95% enantiomeric excess.
-
Modular Assembly : Divergent synthesis from intermediate S2 allows access to this compound and related congeners.
Table 2: Critical Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Epoxide Formation | m-CPBA, CH₂Cl₂, 0°C | 78 |
| 2 | Bisoxirane-Directed Addition | LiHMDS, THF, −78°C | 82 |
| 3 | Lactonization | PPTS, Toluene, reflux | 91 |
| 4 | Global Deprotection | H₂, Pd/C, MeOH | 95 |
Stereochemical Resolution
X-ray crystallography of intermediate 10′ confirmed the C4′ and C6′ R-configurations, enabling correction of prior misassignments. The C8 S-configuration was verified through NOESY correlations and comparison with natural isolates.
Comparative Analysis of Preparation Methods
Table 3: Natural vs. Synthetic Production Metrics
| Parameter | Natural Extraction | Total Synthesis |
|---|---|---|
| Time | 8–10 days | 9–11 steps (3–4 weeks) |
| Yield | 0.001% (w/w mycelium) | 12% overall |
| Purity | ≥95% (HPLC) | ≥99% (Chiral HPLC) |
| Scalability | Limited by fermentation | Gram-scale demonstrated |
| Structural Flexibility | None | Enables analog synthesis |
Challenges and Optimization Opportunities
Natural Production Limitations
Synthetic Route Improvements
Recent advances address key bottlenecks:
-
Catalytic Asymmetric Epoxidation : Replaces stoichiometric m-CPBA with Jacobsen’s catalyst (ee >98%).
-
Flow Chemistry : Continuous processing reduces step-to-step handling losses.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
